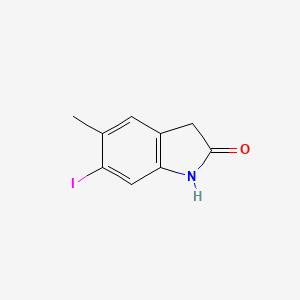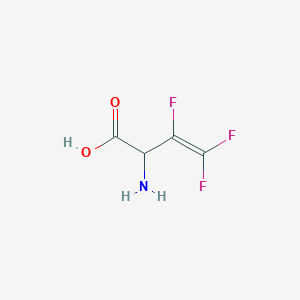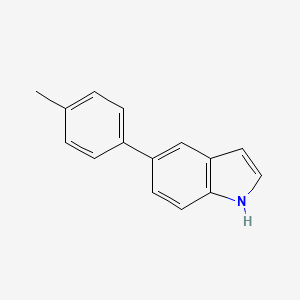
4-Fluoro-3'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of 4-fluorophenylboronic acid with 3-methylbromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: Industrial production of 4-Fluoro-3’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine and methyl groups influences the reactivity of the biphenyl rings, making them susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation: Products include biphenyl ketones.
Reduction: Products include biphenyl alcohols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3’-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1,1’-biphenyl: Similar structure but lacks the methyl group.
3-Fluoro-4’-methyl-1,1’-biphenyl: Similar structure with different positioning of the fluorine and methyl groups.
4-Methyl-1,1’-biphenyl: Lacks the fluorine atom.
Uniqueness: The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a unique electronic environment that can be exploited in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C13H11F |
|---|---|
Molekulargewicht |
186.22 g/mol |
IUPAC-Name |
1-fluoro-4-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3 |
InChI-Schlüssel |
DCOJTADDBPCOQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



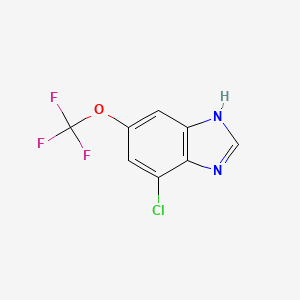

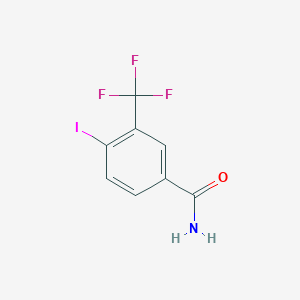
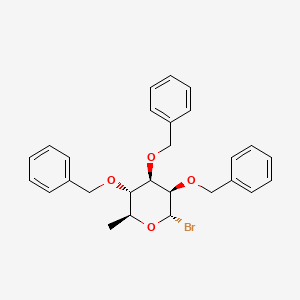
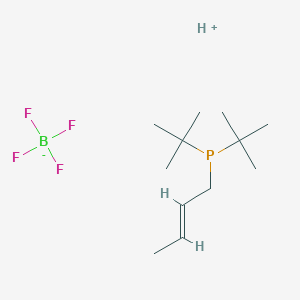
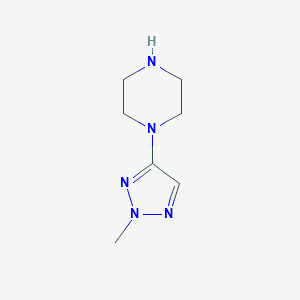

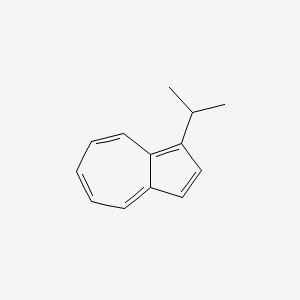
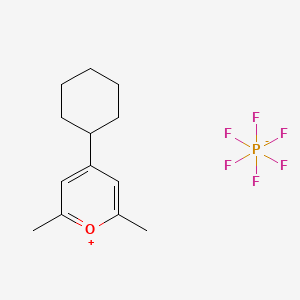
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
